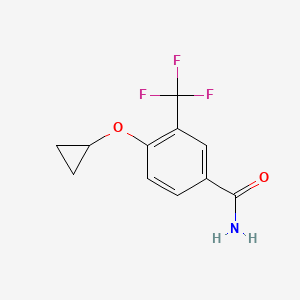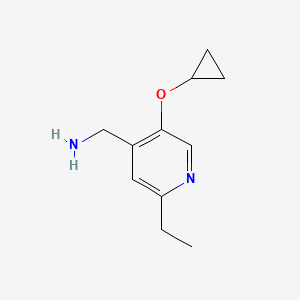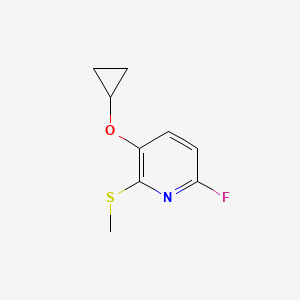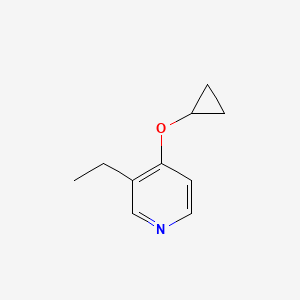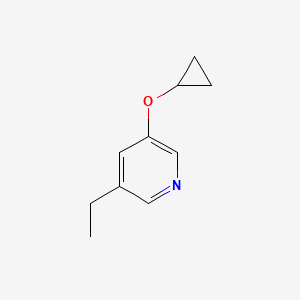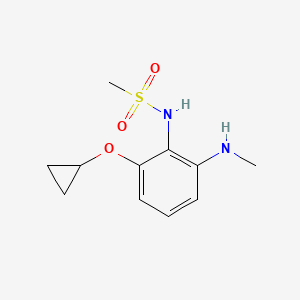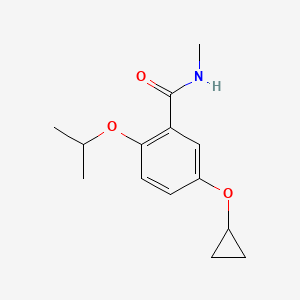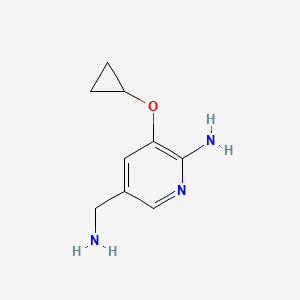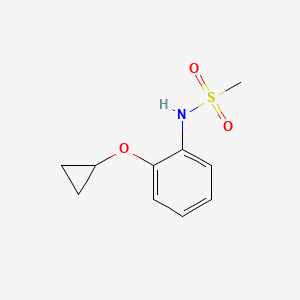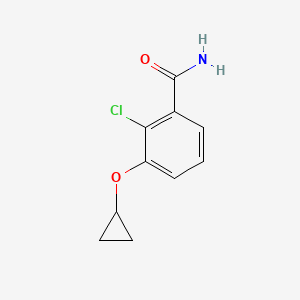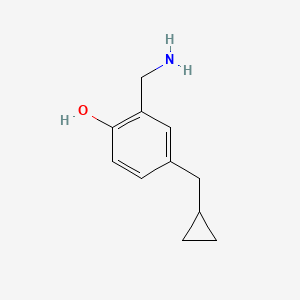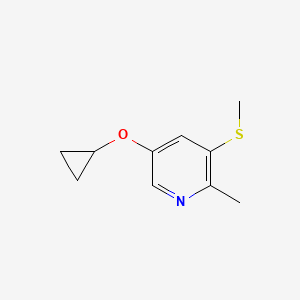
5-Cyclopropoxy-2-methyl-3-(methylthio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-methyl-3-(methylsulfanyl)pyridine is a chemical compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol . This compound is known for its unique structural features, including a cyclopropoxy group, a methyl group, and a methylsulfanyl group attached to a pyridine ring . It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-methyl-3-(methylsulfanyl)pyridine typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the coupling of a boron reagent with a halogenated pyridine derivative in the presence of a palladium catalyst under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of 5-Cyclopropoxy-2-methyl-3-(methylsulfanyl)pyridine may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-2-methyl-3-(methylsulfanyl)pyridine undergoes various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles like sodium methoxide and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides. Substitution reactions may result in the formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-2-methyl-3-(methylsulfanyl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-methyl-3-(methylsulfanyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Cyclopropoxy-3-methyl-2-(methylsulfanyl)pyridine: This compound has a similar structure but with a different substitution pattern on the pyridine ring.
5-Cyclopropoxy-3-methoxy-2-(methylsulfanyl)pyridine: This compound has a methoxy group instead of a methyl group, resulting in different chemical properties.
Uniqueness
5-Cyclopropoxy-2-methyl-3-(methylsulfanyl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its cyclopropoxy group, in particular, adds to its uniqueness by providing steric and electronic effects that influence its behavior in chemical reactions.
Eigenschaften
Molekularformel |
C10H13NOS |
|---|---|
Molekulargewicht |
195.28 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-methyl-3-methylsulfanylpyridine |
InChI |
InChI=1S/C10H13NOS/c1-7-10(13-2)5-9(6-11-7)12-8-3-4-8/h5-6,8H,3-4H2,1-2H3 |
InChI-Schlüssel |
NJXJCKQIROYCQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)OC2CC2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


